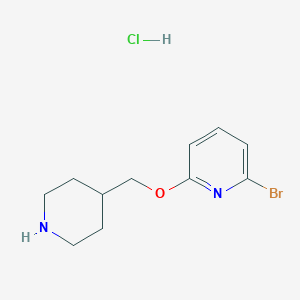

2-Bromo-6-(4-piperidinylmethoxy)pyridine hydrochloride

Description

Properties

IUPAC Name |

2-bromo-6-(piperidin-4-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O.ClH/c12-10-2-1-3-11(14-10)15-8-9-4-6-13-7-5-9;/h1-3,9,13H,4-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKAPLIIVHEYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219957-03-5 | |

| Record name | Pyridine, 2-bromo-6-(4-piperidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of 2-Bromo-6-Formylpyridine Intermediate

This intermediate is crucial as the aldehyde group at the 6-position allows further functionalization. A patented method describes the following sequence:

Step S1: Bromination of 2-bromo-6-methylpyridine

- 2-Bromo-6-methylpyridine is dissolved in a dichloromethane-water mixture.

- Liquid bromine is added dropwise at 10-20 °C with stirring.

- The mixture is then heated to 40-60 °C and reacted for 8-12 hours.

- This yields a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine in a molar ratio of approximately 6:1.

- The reaction mixture is neutralized to pH 7-8 and extracted to isolate the brominated intermediates.

Step S2: Reaction with Urotropin (Hexamethylenetetramine)

- The brominated mixture is added to ethanol.

- Urotropin is added in a molar ratio of 1:2 relative to 2-bromo-6-methylpyridine.

- The reaction is conducted at 30-50 °C for 10-14 hours, leading to an intermediate compound.

Step S3: Acid Hydrolysis

- Acid (a mixture of acetic acid and concentrated sulfuric acid) is added.

- The reaction is heated at 80-100 °C for 3-5 hours.

- Hydrolysis yields 2-bromo-6-formylpyridine.

- The product is purified by cooling, filtration, washing, and recrystallization from ethanol-water (9:1).

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Key Notes |

|---|---|---|---|---|

| S1 | 2-bromo-6-methylpyridine + liquid bromine | 10-20 (add), 40-60 (react) | 8-12 | Molar ratio 1:3 (substrate:bromine) |

| S2 | Mixture + ethanol + urotropin | 30-50 | 10-14 | Molar ratio 1:2 (substrate:urotropin) |

| S3 | Acid hydrolysis (acetic + sulfuric acid) | 80-100 | 3-5 | Hydrolysis to aldehyde |

Introduction of the Piperidinylmethoxy Group

Following the formation of the 2-bromo-6-formylpyridine, the next step involves the nucleophilic substitution of the aldehyde or related functional group with a 4-piperidinylmethanol derivative to form the piperidinylmethoxy moiety.

- This typically involves the reaction of 2-bromo-6-formylpyridine with 4-piperidinylmethanol or its equivalent under conditions favoring ether formation.

- The reaction may require a base or acid catalyst depending on the method.

- The product is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Alternative Routes and Related Functionalizations

- Some methods explore direct amination of 2,6-dibromopyridine with piperidine derivatives under pressure or microwave conditions to form 2-bromo-6-(piperidinyl)pyridine derivatives.

- Cross-coupling reactions (e.g., Sonogashira coupling) on 2,6-dibromopyridine have been used to introduce alkynyl groups, which can be further transformed into the desired piperidinylmethoxy substituent.

- Oxidation and reduction steps are used to manipulate functional groups on the pyridine ring to facilitate substitution.

- The bromination step is sensitive to temperature and molar ratios; controlling these parameters ensures a high yield of the desired bromomethyl intermediates.

- Hydrolysis conditions (acid type, temperature, and time) critically affect the purity and yield of 2-bromo-6-formylpyridine.

- Using urotropin as a reagent for formylation is efficient, providing a practical route to the aldehyde intermediate.

- Recrystallization steps improve product purity significantly.

- Alternative methods involving pressure tubes and microwave reactors have been explored for amination steps, improving reaction times and yields for related pyridine derivatives.

| Stage | Starting Material | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| Bromination | 2-bromo-6-methylpyridine | Liquid bromine, DCM/H2O, 10-60 °C, 8-12 h | 2-bromo-6-bromomethylpyridine mixture | Molar ratio bromomethyl:dibromomethyl ~6:1 |

| Formylation via Urotropin | Brominated mixture | Ethanol, urotropin, 30-50 °C, 10-14 h | Intermediate for hydrolysis | Efficient conversion |

| Acid Hydrolysis | Intermediate | Acetic acid + H2SO4, 80-100 °C, 3-5 h | 2-bromo-6-formylpyridine | Purified by recrystallization |

| Piperidinylmethoxy Introduction | 2-bromo-6-formylpyridine | 4-piperidinylmethanol, base/acid catalyst | 2-Bromo-6-(4-piperidinylmethoxy)pyridine hydrochloride | Salt formation with HCl |

The preparation of this compound is a multistep process relying heavily on the controlled bromination and formylation of pyridine derivatives, followed by nucleophilic substitution to introduce the piperidinylmethoxy group. The methods reported in patents and research literature emphasize precise control of reaction conditions, use of urotropin for formylation, and purification techniques to achieve high yields and purity. Alternative synthetic strategies involving direct amination and cross-coupling reactions provide complementary routes depending on available starting materials and desired scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-piperidinylmethoxy)pyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The piperidinyl group can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to remove the bromine atom, forming a dehalogenated product.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

Pharmacological Studies

2-Bromo-6-(4-piperidinylmethoxy)pyridine hydrochloride has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests that it may interact with specific receptors or enzymes involved in disease pathways.

- Case Study : In a study exploring the inhibition of cyclin-dependent kinases (CDKs), compounds similar to 2-bromo derivatives were shown to effectively inhibit CDK4, suggesting potential applications in cancer treatment .

Neuroscience

The piperidine moiety in the compound indicates potential neuroactive properties. Research has indicated that similar compounds can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases or psychiatric disorders.

- Case Study : A related compound was tested for its effects on dopamine receptors, showing promise in managing conditions like schizophrenia .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new drugs.

- Application Example : It can be used in the synthesis of novel piperidine derivatives that have shown enhanced biological activities .

Data Table: Summary of Applications

| Application Area | Description | Relevant Studies/Findings |

|---|---|---|

| Pharmacology | Potential CDK inhibitor for cancer treatment | US8841312B2 |

| Neuroscience | Modulation of neurotransmitter systems for neurodegenerative diseases | Related studies on dopamine receptor activity |

| Synthetic Chemistry | Intermediate for synthesizing novel drug candidates | Synthesis pathways involving piperidine |

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-piperidinylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group enhances its binding affinity, while the bromine atom facilitates its participation in various chemical reactions. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Linker Length: The target compound’s 4-piperidinylmethoxy group (with a methylene bridge) contrasts with piperidinyloxy (direct oxygen-piperidine bond) in analogs like 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride. VP11962’s ethyl linker introduces additional spatial flexibility, which could alter pharmacokinetic properties compared to the target compound .

Biological Relevance :

- The 4-piperidinylmethoxy group is critical in LSD1 inhibitors, as seen in , where similar substituents form hydrogen bonds and hydrophobic interactions in enzymatic active sites. This suggests the target compound may share inhibitory properties against demethylases .

Physicochemical Properties :

- The hydrochloride salt in all listed compounds improves aqueous solubility. Molecular weights range from 277.59 to 321.65, with higher weights correlating to extended substituents (e.g., ethyl linkers) .

Biological Activity

2-Bromo-6-(4-piperidinylmethoxy)pyridine hydrochloride is a chemical compound with significant biological activity, particularly in the fields of neuroscience and pharmacology. This compound has garnered attention due to its potential therapeutic applications, especially in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H16BrClN2O

- CAS Number : 1219957-03-5

- Molecular Weight : 303.64 g/mol

The compound features a brominated pyridine ring and a piperidinylmethoxy group, which contribute to its pharmacological properties.

This compound primarily acts as a selective modulator of neurotransmitter receptors. Its mechanism involves:

- Dopamine Receptor Interaction : The compound exhibits affinity for dopamine receptors, particularly D2-like receptors, influencing dopaminergic signaling pathways.

- Serotonin Receptor Modulation : It may also interact with serotonin receptors, contributing to its psychoactive effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatments.

- Antidepressant-Like Activity : In animal models, the compound has demonstrated antidepressant-like effects, potentially through its action on serotonin and dopamine pathways.

- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions by modulating neurotransmitter levels.

Case Studies

- Neuroprotection in Ischemic Models :

- A study conducted on rodents subjected to ischemic conditions revealed that treatment with this compound significantly reduced neuronal death and improved behavioral outcomes .

- Antidepressant Activity Assessment :

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-Bromo-6-(4-piperidinylmethoxy)pyridine hydrochloride?

The synthesis typically involves a nucleophilic substitution reaction. First, bromination of a hydroxyl-substituted pyridine precursor introduces the bromine atom. Subsequent coupling of 4-piperidinylmethanol under basic conditions (e.g., NaOH in dichloromethane) forms the ether linkage. Reaction optimization may include solvent selection (polar aprotic solvents like DMF) and temperature control to enhance yield and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- 1H/13C NMR : Confirm the presence of the piperidinylmethoxy group (δ ~3.5–4.5 ppm for methoxy protons) and aromatic pyridine signals.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak).

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Br stretch ~600 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure using programs like SHELXL for unambiguous confirmation .

Q. What safety precautions are necessary when handling this compound?

- Use personal protective equipment (PPE), including gloves, lab coat, and goggles.

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers).

- Refer to safety data sheets (SDS) of structurally similar piperidine derivatives for toxicity and emergency measures (e.g., skin/eye irrigation protocols) .

Advanced Research Questions

Q. How can one resolve discrepancies in spectroscopic data during characterization?

Discrepancies in NMR or MS data may arise from impurities or tautomerism. Cross-validate using:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations.

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass.

- X-ray Diffraction : Resolve structural ambiguities via SHELXL refinement. If twinning or disorder is observed, use the TWIN/BASF commands in SHELXL to model the disorder .

Q. How to optimize reaction conditions for introducing the piperidinylmethoxy group into the pyridine ring?

- Solvent : Dichloromethane or DMF improves solubility of intermediates.

- Base : Use K₂CO₃ or NaOH to deprotonate the hydroxyl group.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

- Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC .

Q. What are the common sources of data contradiction in crystallographic analysis, and how can they be addressed?

- Twinning : Use SHELXL’s TWIN command to refine twinned domains.

- Disorder : Model alternate conformations with PART/SUMP restraints.

- Space Group Misassignment : Validate via systematic absences (e.g., CheckCIF).

- Validation Tools : Employ R-factors (<5%) and ADDSYM in PLATON to ensure structural accuracy .

Q. How to analyze the compound’s stability under various storage conditions?

Conduct accelerated stability studies :

- Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.

- Analytical Methods : Use HPLC to monitor degradation products (e.g., hydrolysis of the ether bond).

- Hygroscopicity : Assess weight changes under controlled humidity using dynamic vapor sorption (DVS).

- Light Sensitivity : Expose to UV-Vis light and track photodegradation via UV spectroscopy .

Methodological Considerations

- Synthesis : Prioritize regioselective bromination using NBS (N-bromosuccinimide) to minimize side products.

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water.

- Data Interpretation : Cross-reference spectral databases (e.g., SDBS) for expected NMR shifts of bromopyridine derivatives.

For structural ambiguities, combine computational modeling (e.g., DFT calculations) with experimental data to validate proposed conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.